

# NCB-0846: A Technical Guide to a Novel Wnt/TNIK Pathway Inhibitor

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Compound of Interest		
Compound Name:	NCB-0846	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **NCB-0846**, a potent and selective inhibitor of Traf2- and NCK-interacting kinase (TNIK). This document details its biological activities, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

### **Chemical Structure and Physicochemical Properties**

**NCB-0846**, with the formal name cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol, is a small molecule inhibitor of TNIK.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	1792999-26-8	[1]
Molecular Formula	C21H21N5O2	[1]
Molecular Weight	375.4 g/mol	[1]
SMILES	OINVALID-LINK CC[C@@H]1OC2=CC=CC3= C2N=C(NC4=CC=C(N=CN5)C 5=C4)N=C3	[1]
InChI	InChI=1S/C21H21N5O2/c27- 15-5-7-16(8-6-15)28-19-3-1-2- 13-11-22-21(26-20(13)19)25- 14-4-9-17-18(10-14)24-12-23- 17/h1-4,9-12,15-16,27H,5- 8H2,(H,23,24) (H,22,25,26)/t15-,16+	[1]
Solubility	DMSO: 5 mg/mL, DMF: 1 mg/mL	[1]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

### **Biological Activity and Mechanism of Action**

**NCB-0846** is an orally active and selective inhibitor of TNIK with an IC<sub>50</sub> of 21 nM.[3][4][5] TNIK is a key regulator in the Wnt signaling pathway, where it phosphorylates TCF4, a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes. By binding to the ATP-binding pocket of TNIK in an inactive conformation, **NCB-0846** inhibits its kinase activity.[3][6] This leads to the suppression of TCF4 phosphorylation and subsequent downregulation of Wnt target genes such as AXIN2, MYC, and CCND1.[3][5]

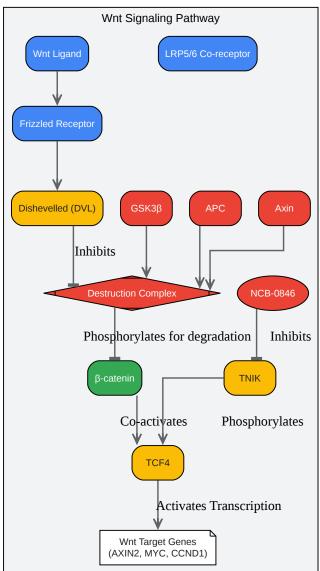
Furthermore, **NCB-0846** has been shown to block the TGF- $\beta$  signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[3][7] This dual inhibition of Wnt and

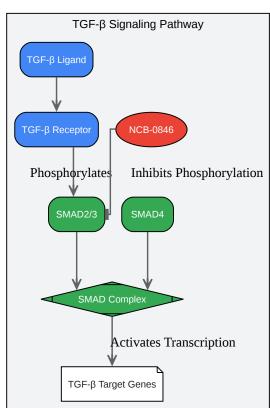


TGF- $\beta$  pathways contributes to its potent anti-tumor and anti-cancer stem cell (CSC) activities. [5]

# **Signaling Pathway Diagram**







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Caption: **NCB-0846** inhibits Wnt and TGF- $\beta$  signaling pathways.



# In Vitro and In Vivo Activity

NCB-0846 demonstrates significant anti-cancer activity in both in vitro and in vivo models.

Kinase Inhibitory Profile

Kinase	IC <sub>50</sub> / % Inhibition	Reference
TNIK	21 nM	[3][4][5]
FLT3	>80% at 100 nM	[1]
JAK3	>80% at 100 nM	[1]
PDGFRα	>80% at 100 nM	[1]
TrkA	>80% at 100 nM	[1]
Cdk2/CycA2	>80% at 100 nM	[1]
HGK	>80% at 100 nM	[1]

## **Cellular Activity**



Cell Line	Assay	Activity	Reference
HCT116	2D Cell Growth	IC50 value is 6.8-fold lower than its diastereomer.	[3]
HCT116	Soft-Agar Colony Formation	~20-fold higher inhibitory activity than its diastereomer.	[3]
HCT116, DLD-1	Sphere Formation	Reduces the frequency of sphere-forming cells.	[3]
HCT116	Apoptosis	Induces an increase in the sub-G1 cell population and cleavage of PARP-1.	[3]
A549	Epithelial- Mesenchymal Transition (EMT)	Inhibits TGF-β1- induced EMT.	[8]

**In Vivo Efficacy** 

Model	Cell Line	Treatment	Outcome	Reference
Mouse Xenograft	HCT116	40 or 80 mg/kg, oral, BID	Suppresses tumor growth.	[9]
Mouse Xenograft	HCT116	90 or 150 mg/kg, single oral dose	Reduces expression of Wnt-target genes (AXIN2, MYC, CCND1).	[3]
Apcmin/+ Mice	-	Oral administration	Reduces multiplicity and dimensions of intestinal tumors.	[5]



# Experimental Protocols TNIK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the inhibitory effect of **NCB-0846** on TNIK kinase activity.

#### Materials:

- TNIK enzyme
- TNIK Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl<sub>2</sub>; 0.1 mg/ml BSA; 2.5 mM MnCl<sub>2</sub>; 50 μM DTT.[1]
- Substrate (e.g., myelin basic protein)
- ATP
- NCB-0846 (or other inhibitors)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

#### Procedure:

- Prepare a reaction mixture containing TNIK enzyme in TNIK Kinase Buffer.
- Add 2 μl of varying concentrations of NCB-0846 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μl of the TNIK enzyme solution to each well.
- Add 2 μl of a substrate/ATP mix to initiate the reaction.[1]
- Incubate at room temperature for 60 minutes.[1]
- Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
   [1]



- Incubate at room temperature for 40 minutes.[1]
- Add 10 μl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
- Incubate at room temperature for 30 minutes.[1]
- Record luminescence using a plate reader. The signal positively correlates with kinase activity.[1]

### **HCT116 Cell Viability Assay (CellTiter-Glo®)**

#### Materials:

- HCT116 cells
- Growth medium: McCoy's 5a Medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[10]
- NCB-0846
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- 96-well clear-bottom white plates

#### Procedure:

- Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach
  overnight.
- Treat the cells with a serial dilution of NCB-0846 or DMSO (vehicle control) for 72 hours.[3]
- Equilibrate the plate and its contents to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.



· Measure luminescence using a plate reader.

### **Soft-Agar Colony Formation Assay**

#### Materials:

- HCT116 cells
- Growth medium
- Agar
- NCB-0846
- 6-well plates

#### Procedure:

- Prepare a base layer of 0.5% agar in growth medium in each well of a 6-well plate and allow it to solidify.[3]
- Resuspend 1.5 x 10<sup>4</sup> HCT116 cells in 1 ml of 0.33% agar in growth medium.
- Layer the cell-agar suspension on top of the base layer.
- Cover the top agar layer with culture medium containing NCB-0846 (e.g., 1  $\mu$ M) or DMSO.[3] [4]
- Incubate for 14 days, changing the medium with the respective treatment every 3-4 days.[3]
   [4]
- Stain the colonies with crystal violet and count them.

### **Mouse Xenograft Model**

#### Materials:

• BALB/c nude mice (female, 9 weeks old).[9]



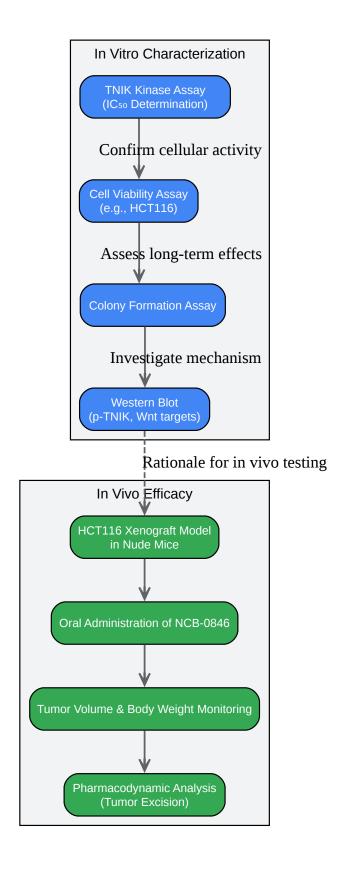
- HCT116 cells
- Matrigel
- NCB-0846
- Vehicle solution (e.g., DMSO/polyethylene glycol #400/30% 2-hydroxypropyl-β-cyclodextrin solution (10:45:45 v/v)).[9]

#### Procedure:

- Harvest HCT116 cells and resuspend them in a 1:1 mixture of medium and Matrigel.
- Subcutaneously inject 5 x 10<sup>6</sup> cells into the flank of each mouse.[9]
- Monitor tumor growth regularly using calipers.
- When tumors reach a volume of approximately 80-100 mm<sup>3</sup>, randomize the mice into treatment and control groups.[4]
- Administer NCB-0846 (e.g., 40 or 80 mg/kg) or vehicle solution orally, twice daily (BID), for 14 days.[9]
- Measure tumor volume and body weight throughout the study.
- At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot or RT-PCR).

### **Experimental Workflow Diagram**





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